molecular formula C11H9BrN2O2 B1333168 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-44-3

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1333168
CAS No.: 187998-44-3
M. Wt: 281.1 g/mol
InChI Key: XHUOEOFQYJPQOZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOEOFQYJPQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377775
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-44-3
Record name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Record name 187998-44-3
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Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3 ) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical discovery.[1] Characterized by a pyrazole core substituted with a carboxylic acid at the C4 position, a methyl group at C5, and a 4-bromophenyl moiety at N1, this compound serves as a versatile bifunctional building block.[1][2][3]

Its significance lies in its orthogonal reactivity : the carboxylic acid allows for amide coupling (library generation), while the aryl bromide facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion of chemical space around the pharmacophore.

Chemical Identity & Properties

PropertySpecification
CAS Number 187998-44-3
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Appearance Pale yellow to off-white powder
Melting Point 216 – 218 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.) ~3.5 (Carboxylic acid)
SMILES CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2

Synthetic Methodology

To ensure high regioselectivity for the 1-aryl-5-methyl isomer over the competing 3-methyl isomer, a stepwise condensation strategy using an enaminone intermediate is the industry standard. Direct condensation of ethyl acetoacetate with hydrazines often yields mixtures or pyrazolones; therefore, the Gould-Jacobs type strategy or enaminone route is preferred.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow cluster_legend Workflow Legend Reagents1 Ethyl Acetoacetate + DMF-DMA Intermediate Ethyl 2-((dimethylamino) methylene)-3-oxobutanoate (Enaminone) Reagents1->Intermediate Reflux, 2h Cyclization Regioselective Cyclization Intermediate->Cyclization + Reagents2 Reagents2 4-Bromophenylhydrazine HCl + Ethanol Ester Ethyl 1-(4-bromophenyl)- 5-methyl-pyrazole-4-carboxylate Cyclization->Ester -Me2NH, -H2O Hydrolysis Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Product Target Acid (CAS: 187998-44-3) Hydrolysis->Product Acidification key1 Reagent key2 Intermediate key3 Process

Figure 1: Regioselective synthesis workflow via enaminone intermediate.

Detailed Experimental Protocol
Step 1: Formation of Enaminone Intermediate
  • Charge a reaction vessel with Ethyl Acetoacetate (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat to reflux (approx. 100–110 °C) for 2–3 hours.

  • Monitor by TLC (or LCMS) for the disappearance of ethyl acetoacetate.

  • Concentrate in vacuo to remove methanol byproduct and excess DMF-DMA. The resulting yellow oil (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) is typically used directly without further purification.

Step 2: Cyclization to Pyrazole Ester
  • Dissolve the crude enaminone from Step 1 in Ethanol (anhydrous preferred, 10 vol).

  • Add 4-Bromophenylhydrazine hydrochloride (1.0 eq).

  • Reflux the mixture for 4–6 hours.

    • Mechanistic Insight: The terminal nitrogen of the hydrazine attacks the electrophilic enamine carbon (C=C-N), followed by intramolecular cyclization onto the ketone carbonyl. This sequence heavily favors the 5-methyl isomer. Direct reaction without the enamine linker often leads to the 3-methyl isomer.

  • Cool to room temperature. The product often precipitates.

  • Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Heptane.

  • Isolate Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Step 3: Ester Hydrolysis
  • Suspend the ester in a mixture of THF:Water (1:1) or MeOH:Water.

  • Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Stir at 50 °C until the ester is fully consumed (LCMS monitoring).

  • Workup: Evaporate organic solvent. Acidify the aqueous residue with 1N HCl to pH ~2–3.

  • Collect the resulting precipitate by filtration. Wash with water and dry under vacuum.

  • Yield: Pale yellow solid (Target Compound).

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained. Note that the C5-Methyl group is a distinct diagnostic handle.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.30 (s, 1H, -COOH) – Broad singlet, exchangeable.

    • δ 8.05 (s, 1H, Pyrazole H-3) – Characteristic deshielded singlet.

    • δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H) – Aryl protons ortho to Bromine.

    • δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H) – Aryl protons ortho to Pyrazole.

    • δ 2.52 (s, 3H, CH₃) – Methyl group at C5 (distinct from C3-methyl which typically appears ~2.3 ppm).

  • LC-MS:

    • ESI+: m/z 281.0 / 283.0 [M+H]⁺ (Characteristic 1:1 bromine isotopic pattern).

Medicinal Chemistry Applications & SAR

This compound is a "privileged structure" intermediate. The diagram below illustrates its utility in divergent synthesis.

SAR_Logic Core 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Site: Ar-Br Amide Amide Coupling (HATU, R-NH2) Core->Amide Site: -COOH Decarboxylation Decarboxylation (Cu, Heat) Core->Decarboxylation Site: -COOH Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Carboxamide Pyrazole Carboxamides (CB1/CB2 Modulators) Amide->Carboxamide Bromopyrazole 1-(4-Bromophenyl)-5-methylpyrazole (Building Block) Decarboxylation->Bromopyrazole

Figure 2: Divergent synthesis pathways utilizing the bifunctional core.

Key Applications
  • Anti-Inflammatory Agents: Pyrazole-4-carboxylic acids are bioisosteres for salicylates and often inhibit COX-2 or LOX enzymes.

  • Agrochemicals: The 1-aryl-pyrazole motif is structural to Fipronil (insecticide) and Pyraclostrobin (fungicide). This acid is a precursor to novel amide-based fungicides.

  • Kinase Inhibition: The carboxylic acid can be converted to heterocycles (e.g., oxadiazoles) to bind in the ATP pocket of kinases.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed in a dry place.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CID 2769586).[1][4] National Library of Medicine. Retrieved from [Link]

  • Menšík, P., et al. (2012). Regioselective Synthesis of 1-Aryl-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives. Molecules.
  • Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde.[5] Retrieved from [Link]

Sources

Comprehensive Physicochemical Profiling of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry and agrochemical synthesis.

Executive Summary

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3) is a functionalized pyrazole derivative widely utilized as a pharmacophore in the development of anti-inflammatory agents (COX-2 inhibitors), antimicrobial compounds, and agrochemicals.[1] Its structural rigidity, provided by the pyrazole core, combined with the lipophilic 4-bromophenyl moiety and the ionizable carboxylic acid, makes it a versatile building block for structure-activity relationship (SAR) studies.

Molecular Identity & Structural Analysis[2]

PropertyDetail
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 187998-44-3
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
SMILES CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2
InChI Key PIBOZBTXIGCQQJ-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline powder
Structural Commentary

The molecule features a 1,5-disubstituted pyrazole core.[2] The regiochemistry is critical; the methyl group at position 5 creates steric bulk near the N1-phenyl ring, twisting the phenyl ring out of coplanarity with the pyrazole system. This "twist" is a key conformational feature that influences binding affinity in protein pockets (e.g., COX-2 active sites). The carboxylic acid at position 4 serves as a hydrogen bond donor/acceptor and a handle for further derivatization (e.g., amide coupling).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

ParameterValue / RangeContext
Melting Point 216 – 218 °CIndicates high lattice energy; stable solid state.
pKa (Acid) 3.4 ± 0.2 (Predicted)The electron-withdrawing pyrazole and phenyl rings increase acidity relative to benzoic acid (4.2).
LogP (Octanol/Water) 2.8 – 3.1Moderately lipophilic; suggests good membrane permeability but limited aqueous solubility at low pH.
LogD (pH 7.4) ~0.5At physiological pH, the carboxylate anion dominates, significantly improving solubility.
Topological Polar Surface Area (TPSA) 54.0 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)

Synthesis & Purification Protocols

Achieving the correct regioisomer (1,5-methyl vs. 1,3-methyl) is the primary challenge in synthesis. The Claisen Condensation-Cyclization route is the industry standard for ensuring high regioselectivity for the 5-methyl isomer.

Validated Synthesis Workflow
  • Precursor Formation : Reaction of ethyl acetoacetate with triethyl orthoformate in acetic anhydride yields Ethyl 2-(ethoxymethylene)acetoacetate .

  • Cyclization : Addition of 4-bromophenylhydrazine to the precursor. The terminal hydrazine nitrogen (more nucleophilic) attacks the ethoxymethylene carbon, followed by cyclization of the internal nitrogen onto the ketone. This mechanistic sequence preferentially forms the 1-(4-bromophenyl)-5-methyl ester.

  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) converts the ester to the free acid.

SynthesisPath Start1 Ethyl Acetoacetate Inter1 Ethyl 2-(ethoxymethylene) acetoacetate Start1->Inter1 Ac2O, Reflux Start2 Triethyl Orthoformate Start2->Inter1 Inter2 Ethyl 1-(4-bromophenyl)- 5-methylpyrazole-4-carboxylate Inter1->Inter2 EtOH, Reflux Regioselective Cyclization Reagent 4-Bromophenylhydrazine Reagent->Inter2 Final 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Inter2->Final 1. NaOH, EtOH/H2O 2. HCl (Acidification)

Figure 1: Regioselective synthesis pathway favoring the 1,5-substitution pattern.[3][4]

Purification Note
  • Recrystallization : The crude acid can be recrystallized from Ethanol/Water (9:1) or Acetonitrile .

  • Impurity Alert : Watch for the 1,3-isomer (1-(4-bromophenyl)-3-methyl...), which has a lower melting point (~150-160 °C). Verify purity using 1H NMR (check methyl singlet shift).

Spectral Characterization

Researchers should use the following diagnostic signals to confirm identity and purity.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 12.30 (br s, 1H)Carboxylic Acid (-COOH)
δ 8.05 (s, 1H)Pyrazole C3-H (Deshielded by COOH)
δ 7.75 (d, J=8.8 Hz, 2H)Aromatic (ortho to Br)
δ 7.50 (d, J=8.8 Hz, 2H)Aromatic (meta to Br)
δ 2.55 (s, 3H)C5-Methyl (Distinct singlet)
¹³C NMR (DMSO-d₆) ~165.0 ppmCarbonyl (C=O)
~140.0 ppmC5 (Quaternary)
~139.0 ppmC3 (CH)
~112.0 ppmC4 (Quaternary)
Mass Spec (ESI) [M+H]⁺ = 281.0/283.0Characteristic 1:1 isotopic pattern for Bromine

Solubility & Stability for Assay Design

Solubility Matrix
  • DMSO : Soluble (>50 mM). Recommended for preparing stock solutions (10-20 mM).

  • Ethanol : Soluble (>10 mM).

  • Water (pH < 3) : Insoluble.

  • Water (pH > 7) : Soluble (forms carboxylate salt).

Stability & Handling
  • Solid State : Stable at room temperature for >2 years if stored desiccated and protected from light.

  • Solution State : DMSO stocks are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which may precipitate the compound.

  • Reactivity : The carboxylic acid is amenable to standard coupling reagents (EDC/NHS, HATU) for amide bond formation. The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the scaffold.

References

  • Chemical Identification : PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Compound Summary. Link

  • Synthesis Protocol: Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry. (General method for 1,5-diaryl/alkyl pyrazoles).
  • Crystallographic Data : Kočović, D., et al. (2023). "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Zeitschrift für Kristallographie - New Crystal Structures. (Structural analog comparison). Link

  • pKa & Solubility : Williams, R. pKa Data Compiled.[5] Organic Chemistry Data. (Reference for pyrazole-4-carboxylic acid acidity). Link

Sources

An In-depth Technical Guide to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a robust synthetic pathway, and its current and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its unique five-membered aromatic ring structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[3] This has led to the successful development of numerous pyrazole-containing drugs with diverse therapeutic applications, such as anti-inflammatory, analgesic, and anti-cancer agents.[1] The subject of this guide, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate that leverages the advantageous properties of the pyrazole core while providing functional handles for further chemical elaboration.[4]

Molecular Structure and Properties

The chemical structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted at the 1-position with a 4-bromophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylic acid group.

Caption: Chemical structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

The presence of the 4-bromophenyl group offers a site for further modification via cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially impacting its biological activity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂PubChemLite
Molecular Weight 281.11 g/mol PubChemLite
CAS Number 187998-44-3Chem-Impex
Appearance Off-white to light yellow solid (Predicted)-
Solubility Soluble in organic solvents such as DMSO and DMF (Predicted)-
Melting Point >250 °C (Predicted)-

Synthesis Pathway and Experimental Protocol

The synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a cyclocondensation reaction, followed by hydrolysis to the carboxylic acid. This approach is favored for its reliability and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Reactants1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate + (4-Bromophenyl)hydrazine hydrochloride Reaction1 Cyclocondensation (Ethanol, Reflux) Reactants1->Reaction1 Intermediate Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate Reaction1->Intermediate Reactants2 Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate Intermediate->Reactants2 Reaction2 Base Hydrolysis (NaOH, Ethanol/Water, Reflux) Reactants2->Reaction2 Product 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Reaction2->Product

Sources

biological activity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Profile of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Foreword: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry. As a privileged scaffold, its unique five-membered heterocyclic structure imparts favorable physicochemical properties, metabolic stability, and a versatile geometry for interacting with a multitude of biological targets.[1][2] Marketed pharmaceuticals such as the anti-inflammatory drug Celecoxib and numerous kinase inhibitors used in oncology underscore the therapeutic significance of this motif.[2][3] In agriculture, pyrazole carboxamides are prominent as powerful fungicides. This guide focuses on a specific, versatile derivative, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its known and potential biological activities. We will delve into the mechanistic rationale behind its potential applications and provide validated experimental frameworks for its evaluation.

Compound Profile: Physicochemical Properties and Synthesis

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic intermediate recognized for its utility in generating diverse bioactive molecules.[4] The presence of the bromophenyl group offers a strategic handle for further chemical modification via cross-coupling reactions, while the carboxylic acid moiety provides a site for amide or ester formation, allowing for extensive structure-activity relationship (SAR) studies.

PropertyValue
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
CAS Number 330771-40-7
Appearance White to off-white solid

A common synthetic route to this class of compounds involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a variant of the classical Knorr pyrazole synthesis. This robust and high-yielding reaction is a staple in heterocyclic chemistry.

G cluster_reactants Reactants cluster_process Process A 4-Bromophenylhydrazine C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Ethyl 2-formylacetoacetate (or equivalent β-ketoester) B->C E Ethyl 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylate C->E Cyclization D Hydrolysis (e.g., NaOH, H₃O⁺) F 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid (Final Product) D->F Saponification E->D

General Synthetic Workflow

Chapter 1: Anti-Inflammatory and Analgesic Potential

The pyrazole core is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Given its structural similarity to known diaryl heterocyclic COX-2 inhibitors, it is highly probable that 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid functions as a selective COX-2 inhibitor. The diaryl substitution pattern allows the molecule to fit within the larger, more flexible active site of the COX-2 enzyme, a feature not present in the more constricted COX-1 active site.

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PGs_Inflammatory Inhibitor 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Inhibitor->COX2 Inhibits

COX Pathway and Selective Inhibition
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a self-validating system to determine the compound's potency and selectivity for COX enzymes.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of the test compound against recombinant human COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Perform serial dilutions to generate a range of concentrations for testing (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the appropriate enzyme (COX-1 or COX-2) to respective wells.

    • Add the serially diluted test compound or vehicle control (DMSO).

    • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each enzyme.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM) [Hypothetical]COX-2 IC₅₀ (µM) [Hypothetical]Selectivity Index (SI)
Test Compound >1000.5>200
Indomethacin (Control)0.10.20.5
Celecoxib (Control)500.051000

Chapter 2: Anticancer Activity

The pyrazole scaffold is a key feature in many anticancer agents, targeting a wide array of mechanisms including protein kinase inhibition and disruption of microtubule dynamics.[2][6] The versatility of the pyrazole core allows for the design of compounds that can interfere with critical cell signaling pathways responsible for cancer cell proliferation, survival, and metastasis. Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]

Experimental Protocol: Cytotoxicity Screening via MTT Assay

The first step in evaluating anticancer potential is to determine a compound's ability to kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effects (IC₅₀) of the compound on various cancer cell lines and a non-cancerous control line.

A 1. Seed Cells (e.g., MDA-MB-231, HCT116) in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F Viable cells convert MTT (yellow) to Formazan (purple) E->F G 6. Add Solubilizing Agent (e.g., DMSO, isopropanol) E->G H 7. Read Absorbance (e.g., 570 nm) G->H I 8. Calculate IC₅₀ H->I

MTT Assay Workflow

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.

  • Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell LineTypeIC₅₀ (µM) [Hypothetical]
MDA-MB-231Triple-Negative Breast Cancer5.2
HCT116Colorectal Carcinoma8.9
A549Non-Small Cell Lung Cancer12.5
MCF-10ANon-tumorigenic Breast Epithelial>50

Chapter 3: Antifungal Activity for Agrochemical Applications

Beyond pharmaceuticals, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a known precursor for agrochemicals, particularly fungicides.[4] Many modern fungicides containing a pyrazole carboxamide core function as Succinate Dehydrogenase Inhibitors (SDHIs).

Hypothesized Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme in two major metabolic pathways: the citric acid cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, SDHIs effectively shut down cellular respiration in fungi, leading to cell death. This mechanism is highly effective and is utilized by several commercial fungicides.[8]

cluster_etc Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3 Fumarate Fumarate C2->Fumarate C4 Complex IV C3->C4 ATP ATP Synthase C4->ATP Succinate Succinate Succinate->C2 Inhibitor 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid (or its amide derivative) Inhibitor->C2 Blocks Respiration

Mechanism of SDHI Fungicides
Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of the compound against a panel of phytopathogenic fungi.

Methodology:

  • Fungal Strains: Use relevant plant pathogenic fungi such as Botrytis cinerea (gray mold) and Fusarium graminearum (head blight).

  • Inoculum Preparation: Prepare a standardized spore suspension of each fungus in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (fungus + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring optical density.

Fungal SpeciesMIC (µg/mL) [Hypothetical]
Botrytis cinerea1.56
Fusarium graminearum3.12
Alternaria solani6.25

Conclusion and Future Outlook

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a highly versatile chemical scaffold with significant, multi-faceted biological potential. The evidence from related pyrazole structures strongly suggests promising avenues of investigation in inflammation, oncology, and mycology. Its probable mechanisms of action—selective COX-2 inhibition, induction of cancer cell cytotoxicity, and disruption of fungal respiration—are all well-validated and therapeutically relevant strategies.

The experimental protocols detailed in this guide provide a robust framework for elucidating the specific biological profile of this compound. Future research should focus on in vivo studies in animal models of arthritis, cancer, and plant disease to confirm efficacy. Furthermore, SAR studies, enabled by the compound's tractable chemistry, could lead to the discovery of second-generation analogs with optimized potency, selectivity, and pharmacokinetic properties, paving the way for new therapeutic and crop protection agents.

References

  • Ghandhi, M. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • de Oliveira, R. et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology. Available from: [Link]

  • Glukhareva, T.V. et al. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available from: [Link]

  • Al-Osta, M.A. et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. Available from: [Link]

  • Wang, H. et al. (2019). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available from: [Link]

  • Yurttaş, L. et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie. Available from: [Link]

  • Moolman, W. et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Naka, T. et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology. Available from: [Link]

  • Aggarwal, N. et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]

  • Singh, V. et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available from: [Link]

  • Wang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Barakat, A. et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available from: [Link]

  • Sharma, A. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]

  • Onwudiwe, D.C. et al. (2020). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. Available from: [Link]

  • Kočović, D. et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • Al-Hourani, B.J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]

  • Yadav, P. et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available from: [Link]

  • Amerigo Scientific. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Available from: [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Crystallization Thermodynamics of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists

Executive Summary & Compound Profile

This guide details the solubility characteristics, thermodynamic modeling, and crystallization protocols for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). As a critical intermediate in the synthesis of COX-2 inhibitors and agrochemical agents, understanding its solid-liquid equilibrium (SLE) is paramount for optimizing yield and purity during industrial scale-up.[1]

Physicochemical Identity
PropertySpecification
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS Number 187998-44-3
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Physical State White to off-white solid
Melting Point 253–255 °C (decomp.) [1]
pKa (Predicted) ~3.5 (Carboxylic acid moiety)

Experimental Protocol for Solubility Determination

To generate precise solubility data required for process modeling, the dynamic laser monitoring method is the industry standard.[1] This method minimizes human error compared to static gravimetric analysis.[1]

Standard Operating Procedure (SOP)

Objective: Determine mole fraction solubility (


) in pure and binary solvent systems.
  • Preparation: Calibrate the laser monitoring solubility device with a standard (e.g., KCl in water).[1]

  • Dissolution: Add excess solute to the solvent (e.g., Ethanol, Methanol, Acetone) in a jacketed glass vessel.[1]

  • Equilibration: Stir continuously at 400 rpm.

  • Temperature Scan:

    • Heat the mixture until the laser transmittance reaches 100% (complete dissolution).[1]

    • Cool at a controlled rate (0.1 K/min) until transmittance drops (nucleation).

    • Repeat to find the precise saturation temperature (

      
      ).[1]
      
  • Validation: Verify results using High-Performance Liquid Chromatography (HPLC) for supernatant concentration at equilibrium.

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Stirring @ 400 rpm) Start->Equilibration LaserScan Dynamic Laser Monitoring (Transmittance Analysis) Equilibration->LaserScan Dissolution Complete Dissolution (Transmittance = 100%) LaserScan->Dissolution Heating Nucleation Nucleation Point (Transmittance Drop) Dissolution->Nucleation Cooling (-0.1 K/min) DataCalc Calculate Mole Fraction (x) Nucleation->DataCalc Record T_sat

Figure 1: Logic flow for dynamic laser monitoring solubility determination.

Solubility Data & Solvent Selection

Based on structural analogs and recrystallization literature, the solubility profile of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid follows the general trend of pyrazole carboxylic acids: low solubility in water and high temperature-dependent solubility in polar organic solvents .[1]

Qualitative Solubility Profile
SolventSolubility BehaviorProcess Utility
Water Insoluble / Very LowAntisolvent
Ethanol High at boiling; Low at RTPreferred Recrystallization Solvent [1]
Methanol Moderate to HighAlternative Solvent
DMF / DMSO Very HighSolvent for Reaction (Avoid for crystallization due to high BP)
Ethyl Acetate ModerateWashing Solvent

Key Insight: The compound is reported to be recrystallized effectively from Ethanol [1].[1][2] This indicates a steep solubility curve in ethanol (high


), making it ideal for cooling crystallization.[1]

Thermodynamic Modeling

To design a crystallization process, experimental data must be correlated using thermodynamic models.[1] The Modified Apelblat Equation is the most accurate model for this class of rigid heterocyclic molecules.[1]

The Modified Apelblat Model

[1]

Where:

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:

[1]
  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (typical for this compound in ethanol).[1]
    
  • Entropy-Driven (

    
    ):  Positive entropy change indicates disordering of the crystal lattice upon dissolution.[1]
    
Visualization: Thermodynamic Logic

ThermoLogic Input Experimental Data (x_i vs T) Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) Input->Apelblat Curve Fitting VantHoff Van't Hoff Analysis ln(x) = -ΔH/RT + ΔS/R Input->VantHoff Linear Fit Process Crystallization Design (Cooling Rate & Yield) Apelblat->Process Solubility Prediction Params Derive ΔH, ΔS, ΔG VantHoff->Params Params->Process Energy Balance

Figure 2: Workflow for converting raw solubility data into process parameters.

Process Application: Crystallization Design

The primary purification method for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is cooling crystallization from ethanol .[1]

Optimization Strategy
  • Solvent: Ethanol (Pure).[1]

  • Saturation Temperature: Reflux (~78 °C).

  • Cooling Profile:

    • Linear Cooling: Risk of encrustation.[1]

    • Cubic Cooling: Preferred to maintain constant supersaturation and control Particle Size Distribution (PSD).[1]

  • Seeding: Introduce seed crystals at the metastable limit (typically

    
     K below saturation) to suppress spontaneous nucleation and ensure uniform crystal growth.[1]
    
Critical Process Parameters (CPPs)
ParameterSetpoint / RangeRationale
Initial Concentration ~0.05 - 0.10 mole fractionMaximize yield without "crashing out"
Agitation Speed 200 - 400 RPMEnsure homogeneity; avoid crystal breakage
Final Temperature 0 - 5 °CMaximize recovery (solubility is minimal)
Filtration Vacuum filtrationWash with cold ethanol to remove mother liquor

References

  • MDPI Molbank. "Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid."[1] Molbank, 2024 , M1757.[1][2]

  • PubChem. "1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound)."[1][3][4] National Library of Medicine.[1] [1][3][4]

  • Chem-Impex. "Product Catalog: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid."

Sources

Methodological & Application

detailed synthesis protocol for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity, scalable protocol for the synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors, agrochemicals (herbicides), and COX-2 inhibitors.

Unlike the classic Knorr synthesis using ethyl acetoacetate—which often yields regioisomeric mixtures of 3-methyl and 5-methyl pyrazoles—this protocol utilizes ethyl 2-(ethoxymethylene)-3-oxobutanoate . This precursor enforces a specific condensation pathway, guaranteeing high regioselectivity for the 5-methyl isomer (>95%). The procedure is designed for reproducibility, utilizing self-validating checkpoints and green solvents (Ethanol/Water) where possible.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct chemical operations:

  • Regioselective Cyclocondensation: Formation of the pyrazole core with simultaneous installation of the C4-ester and C5-methyl groups.

  • Nucleophilic Acyl Substitution (Saponification): Hydrolysis of the ester to the free carboxylic acid.

Visualized Reaction Workflow (DOT)

SynthesisWorkflow Start1 4-Bromophenylhydrazine HCl Intermediate Ethyl 1-(4-bromophenyl)- 5-methyl-1H-pyrazole- 4-carboxylate Start1->Intermediate Step 1: Cyclization EtOH, Reflux, 2h (-EtOH, -H2O) Start2 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start2->Intermediate Product 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Intermediate->Product Step 2: Hydrolysis NaOH, THF/H2O Reflux, 3h

Figure 1: Two-step linear synthesis providing high regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Rationale: The reaction exploits the differential electrophilicity of the 1,3-dicarbonyl equivalent. The terminal hydrazine nitrogen (


), being the most nucleophilic, attacks the most electrophilic center (the 

-carbon of the enol ether) first. This locks the regiochemistry before the ring closes.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
4-Bromophenylhydrazine HCl 223.501.0011.18 gNucleophile
Ethyl 2-(ethoxymethylene)-3-oxobutanoate 186.211.059.78 gElectrophile
Ethanol (Absolute) 46.07Solvent100 mLSolvent
Triethylamine (Optional) 101.191.00~7.0 mLHCl Scavenger*

*Note: If using free base hydrazine, omit Triethylamine.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with 4-Bromophenylhydrazine HCl (11.18 g) and Ethanol (80 mL). Stir at room temperature.

  • Neutralization (Critical): Add Triethylamine (7.0 mL) dropwise. The suspension will change consistency as the free hydrazine is liberated. Stir for 10 minutes.

  • Addition: Add Ethyl 2-(ethoxymethylene)-3-oxobutanoate (9.78 g) diluted in the remaining Ethanol (20 mL) over 5 minutes.

    • Observation: The solution typically turns yellow/orange. An exotherm may be observed.[3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours .
    
    • Checkpoint (TLC): Monitor using Hexane:EtOAc (3:1). The hydrazine starting material (

      
      ) should disappear; the product ester appears as a distinct spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to

    
     in an ice bath. Stir for 30 minutes to maximize precipitation.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (

    
    ) to remove unreacted reagent and colored impurities.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow crystalline solid.

Step 2: Saponification to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Rationale: Basic hydrolysis is preferred over acidic hydrolysis to prevent potential decarboxylation at high temperatures.

Reagents:

ReagentEquiv.[1]Conditions
Step 1 Ester 1.00Starting Material
NaOH (2M aq) 3.00Hydrolysis Agent
THF or Ethanol SolventCo-solvent for solubility
HCl (1M aq) ExcessAcidification (pH < 2)

Protocol:

  • Suspension: In a 250 mL flask, suspend the Ester (10.0 g, 32.3 mmol) in THF (30 mL) and Ethanol (30 mL).

  • Hydrolysis: Add 2M NaOH (48 mL, ~97 mmol).

  • Reaction: Heat to mild reflux (

    
    ) for 2 hours.
    
    • Self-Validating Check: The suspension should clear to a homogeneous solution as the carboxylate salt forms. If solids persist after 1 hour, add small aliquots of water/ethanol.

  • Concentration: Remove the organic solvents (THF/EtOH) under reduced pressure (rotary evaporator) to leave an aqueous slurry.

  • Acidification: Cool the aqueous residue to

    
    . Slowly add 1M HCl  while stirring vigorously until pH reaches 1–2.
    
    • Observation: The product will precipitate as a thick white solid.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove salts.
    
  • Recrystallization (High Purity Step): Recrystallize the crude acid from Ethanol . Dissolve in boiling ethanol, filter hot (if insoluble particles exist), and allow to cool slowly to room temperature.

  • Final Dry: Dry at

    
     under high vacuum.
    

Analytical Validation & Specifications

ParameterSpecificationNotes
Appearance Pale yellow to white powderDarkening indicates oxidation/impurities.
Melting Point 216 – 218 °CSharp range indicates high purity [1].[4]

NMR (DMSO-

)

12.3 (s, 1H, COOH)

8.01 (s, 1H, Pyrazole-H3)

7.75 (d, 2H, Ar-H)

7.50 (d, 2H, Ar-H)

2.52 (s, 3H, CH3)
Diagnostic singlet at ~8.0 ppm confirms H3; Methyl at 2.5 ppm confirms C5 position.
MS (ESI)

Characteristic 1:1 bromine isotope pattern.
Mechanistic Regioselectivity Visualization

Mechanism Reagents Hydrazine (NH2-NH-Ar) + Enol Ether (EtO-CH=C-CO-Me) Step1 Attack 1: NH2 attacks Beta-Carbon (Displacement of EtO-) Reagents->Step1 Fastest Kinetic Step Intermediate Enamine Intermediate (Ar-NH-NH-CH=C(COOEt)-CO-Me) Step1->Intermediate Step2 Attack 2: Ar-NH attacks Ketone (Cyclization) Intermediate->Step2 Intramolecular Final 5-Methyl Isomer Formed (Thermodynamic Product) Step2->Final

Figure 2: Mechanistic pathway explaining the exclusive formation of the 5-methyl isomer.

Safety & Handling

  • Hydrazines: 4-Bromophenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood. Avoid skin contact.

  • Brominated Waste: All waste streams containing the brominated aromatic ring must be segregated for halogenated waste disposal.

  • Exotherms: The initial condensation step can be exothermic; control addition rates.

References

  • Menozzi, G., et al. (1987). Synthesis and biological activity of 1-aryl-1H-pyrazole-4-carboxylic acids. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
  • Fustero, S., et al. (2008). Regioselective synthesis of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acid esters. Journal of the Brazilian Chemical Society, 19(5).
  • PubChem. (2023). Compound Summary: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[4] National Library of Medicine. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Elucidation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The structural integrity of such intermediates is paramount for the efficacy and safety of the final active ingredients. This guide moves beyond a simple listing of expected peaks, delving into the causal reasoning behind experimental design, from sample preparation to the strategic application of one- and two-dimensional NMR experiments. The protocols herein are designed to create a self-validating system for unambiguous structural confirmation, intended for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors.

Introduction: The Imperative for Structural Verification

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate used in the synthesis of a wide range of bioactive molecules, including potential anti-inflammatory agents and pesticides.[1][3] Its molecular framework consists of three key components: a 4-bromophenyl ring, a 5-methyl-1H-pyrazole core, and a carboxylic acid functional group. The precise arrangement and electronic environment of each atom are critical to its reactivity and biological activity.

NMR spectroscopy stands as the definitive analytical technique for the structural elucidation of organic molecules in solution.[4] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. This guide will detail the protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and conceptually, 2D correlation spectra (COSY, HSQC, HMBC) to provide unequivocal proof of structure.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this document. This convention is essential for correlating specific NMR signals to their corresponding atoms within the molecule.

G cluster_1d 1. Foundational 1D Experiments cluster_2d 2. Connectivity Mapping (2D Experiments) cluster_final 3. Final Confirmation H1_NMR ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (H-C-C-H Correlations) H1_NMR->COSY Identifies coupled proton systems (e.g., H2' with H3') HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments & Types) C13_NMR->HSQC Assigns protonated carbons directly Structure Unambiguous Structural Confirmation COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations, 2-3 bonds) HSQC->HMBC Differentiates CH, CH₂, CH₃ and confirms assignments HMBC->Structure Connects all fragments; assigns quaternary carbons (e.g., H3 to C4, C5)

Caption: A logical workflow for structural elucidation using 1D and 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the aromatic doublets (H2'/H6' and H3'/H5'), confirming their neighborly relationship on the phenyl ring. [4]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive method for assigning protonated carbons. It would show direct, one-bond correlations for (H3-C3), (H2'/H6' - C2'/C6'), (H3'/H5' - C3'/C5'), and (H6 - C6). [5]* ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. [5]Key expected correlations that would lock in the structure include:

    • From Methyl Protons (H6): Correlations to C5 and C4 would confirm the methyl group's position on the pyrazole ring.

    • From Pyrazole Proton (H3): Correlations to C5, C4, and C1' would link the pyrazole ring to the bromophenyl group.

    • From Phenyl Protons (H2'/H6'): Correlations to C4' (the carbon with bromine) and C1' would confirm the phenyl ring's substitution pattern and its connection to N1.

By systematically acquiring and interpreting this suite of NMR data, one generates a self-validating dataset where every assignment is supported by multiple, independent correlations, leading to an unimpeachable structural confirmation.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Chegg. (2021). Please Analyze the H-NMR Spectrum for 4-bromo-N-[(4-chlorophenyl)methylene]. Retrieved from [Link]

  • ACG Publications. (n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Retrieved from [Link]

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Application Notes and Protocols for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Key Intermediate in Modern Fungicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrazole Carboxylic Acids in Agrochemicals

In the landscape of modern crop protection, the pyrazole carboxamides represent a formidable class of fungicides. Their efficacy is rooted in a specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component in the mitochondrial respiratory chain of pathogenic fungi.[1][2][3] At the heart of these powerful agrochemicals lies a crucial molecular scaffold, and 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a premier example of such a foundational intermediate.[4]

This document serves as a technical guide for researchers and synthetic chemists in the agrochemical and pharmaceutical sectors. It provides detailed protocols for the synthesis, purification, and characterization of this key intermediate, and illustrates its subsequent conversion into a fungicidally active pyrazole carboxamide. The methodologies are presented with an emphasis on the underlying chemical principles and self-validating quality control steps, ensuring reproducibility and high purity.

Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's properties is paramount for its successful application and for quality control.

PropertyValueReference
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid[5]
CAS Number 187998-44-3[4]
Molecular Formula C₁₁H₉BrN₂O₂[4][5]
Molecular Weight 281.11 g/mol [4]
Appearance Pale yellow powder[4]
Melting Point 216 - 218 °C[4]
Purity (Typical) ≥ 99% (HPLC)[4]
Solubility Favorable solubility and stability for laboratory and industrial settings.[4]

Part 1: Synthesis of the Core Intermediate

The synthesis of N-aryl pyrazoles is a well-established field in heterocyclic chemistry. The following protocol is a robust method based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine with a β-ketoester. This approach offers high regioselectivity and good yields.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product & Purification R1 4-Bromophenylhydrazine HCl P1 Step 1: Condensation (Ethanol, Reflux) R1->P1 R2 Ethyl 2-acetyl-3-oxobutanoate R2->P1 P2 Step 2: Saponification (Aqueous NaOH) P1->P2 Forms pyrazole ester P3 Step 3: Acidification (HCl) P2->P3 Hydrolyzes ester P4 Step 4: Isolation (Filtration) P3->P4 Precipitates acid Prod Crude 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid P4->Prod Purify Recrystallization Prod->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of the target pyrazole carboxylic acid.

Detailed Synthesis Protocol

Objective: To synthesize 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filtration flask

  • pH meter or pH paper

Procedure:

  • Cyclocondensation to Form Pyrazole Ester:

    • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (0.1 mol) and absolute ethanol (200 mL).

    • Stir the suspension and slowly add ethyl 2-acetyl-3-oxobutanoate (0.1 mol) via a dropping funnel over 15 minutes.

    • Rationale: This is the key ring-forming step. The hydrazine attacks the carbonyl groups of the β-ketoester, leading to condensation and subsequent cyclization to form the stable pyrazole ring. Ethanol is an effective solvent for this reaction.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Saponification (Ester Hydrolysis):

    • Prepare a 2 M solution of sodium hydroxide in water. Slowly add this solution to the reaction mixture from Step 1 until the pH reaches 12-13.

    • Heat the mixture back to reflux for 2-3 hours.

    • Rationale: The ester group on the pyrazole ring is hydrolyzed to a sodium carboxylate salt under basic conditions. This makes the product water-soluble, separating it from non-polar impurities.[1]

    • After cooling, distill off the ethanol under reduced pressure.

  • Acidification and Precipitation:

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 2-3. A precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution.

  • Isolation and Preliminary Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at 60-70 °C overnight.

Part 2: Purification and Characterization

Purity of the intermediate is non-negotiable for its use in fungicide synthesis, as impurities can lead to side reactions and lower yields in subsequent steps.

Purification Protocol: Recrystallization

Objective: To purify the crude product to ≥99% purity.

  • Select an appropriate solvent system (e.g., ethanol/water or acetic acid).

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

TechniquePurposeExpected Result
HPLC Quantify puritySingle major peak with area ≥ 99%
¹H NMR Structural confirmationPeaks corresponding to the methyl group, pyrazole proton, and aromatic protons of the bromophenyl ring.
¹³C NMR Structural confirmationResonances for all 11 unique carbon atoms, including the carboxylic acid carbonyl.
Mass Spec (MS) Confirm molecular weight[M-H]⁻ peak at m/z ≈ 278.98 and [M+H]⁺ peak at m/z ≈ 280.99.[5]
IR Spectroscopy Identify functional groupsBroad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Part 3: Application in Fungicide Synthesis

The synthesized carboxylic acid is an activated precursor for creating the final amide-based fungicide. The most common route is conversion to an acid chloride followed by reaction with a target amine.

Fungicide Synthesis Workflow

FungicideSynthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid P1 Step 1: Acid Chloride Formation (DCM, Reflux) R1->P1 R2 Thionyl Chloride (SOCl₂) R2->P1 R3 Target Amine (e.g., 2-Aminotoluene) P2 Step 2: Amidation (Base, e.g., Pyridine) R3->P2 P1->P2 Acid Chloride Intermediate P3 Step 3: Aqueous Workup P2->P3 Forms crude amide P4 Step 4: Purification (Chromatography/Recrystallization) P3->P4 Final Final Pyrazole Carboxamide Fungicide P4->Final

Caption: Conversion of the intermediate to a final pyrazole carboxamide fungicide.

Protocol for Amide Formation

Objective: To synthesize a representative N-aryl pyrazole carboxamide fungicide.

  • Acid Chloride Formation:

    • Suspend the purified pyrazole carboxylic acid (0.05 mol) in a dry solvent like dichloromethane (DCM) or toluene (100 mL) under a nitrogen atmosphere.

    • Add thionyl chloride (SOCl₂) (0.075 mol) dropwise at room temperature.[6] Add a catalytic amount of dimethylformamide (DMF).

    • Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to the more reactive acid chlorides, which are susceptible to nucleophilic attack by amines.

    • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride and solvent under vacuum to yield the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in a dry, non-protic solvent (e.g., DCM or THF).

    • In a separate flask, dissolve the target amine (e.g., 2-aminotoluene, 0.05 mol) and a base such as pyridine or triethylamine (0.06 mol) in the same solvent.

    • Cool the amine solution in an ice bath and slowly add the acid chloride solution.

    • Rationale: The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

    • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by column chromatography or recrystallization to obtain the final, highly active fungicide.

Part 4: Mechanism of Action - Succinate Dehydrogenase Inhibition

The fungicidal power of the pyrazole carboxamides derived from this intermediate stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial electron transport chain.[1][2]

  • Disruption of Respiration: SDH is a crucial enzyme that links the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate.

  • Binding Site: These fungicides act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[2]

  • Energy Depletion: By blocking this site, the fungicide prevents the transfer of electrons from succinate to the electron transport chain. This halts ATP production, starving the fungal cells of energy and ultimately leading to their death.[2][7]

SDHI Mechanism Diagram

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Coenzyme Q) SDH->UQ e⁻ transfer SDH->Block ComplexIII Complex III UQ->ComplexIII ATP ATP Production (Energy) ComplexIII->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds to Q-site & INHIBITS

Caption: Inhibition of the fungal respiratory chain by a pyrazole carboxamide fungicide.

Conclusion

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is more than just a chemical compound; it is a cornerstone in the rational design of modern, highly effective SDHI fungicides. Its synthesis is straightforward and scalable, and its structure provides the ideal foundation for creating a diverse library of potent agrochemicals. The protocols and insights provided herein are designed to empower researchers to reliably produce this vital intermediate and leverage its potential in the ongoing development of next-generation crop protection solutions.

References

  • Li, M., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(23), 4253. [Link]

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The Strategic Utility of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Among the vast library of pyrazole-based building blocks, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a particularly valuable intermediate. Its unique structural features—a reactive carboxylic acid handle, a modifiable bromophenyl group, and a stable pyrazole core—provide medicinal chemists with a powerful tool for the synthesis of diverse and potent bioactive molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key compound, tailored for researchers, scientists, and professionals in drug development. The pyrazole nucleus is a cornerstone in the design of various therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The properties of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid are summarized below, providing a foundation for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂[2]
Molecular Weight 281.11 g/mol [2]
Appearance Pale yellow powder[2]
Melting Point 216 - 218 °C[2]
Purity ≥ 99% (HPLC)[2]
CAS Number 187998-44-3[2]
Storage Conditions 0 - 8 °C[2]

The inherent reactivity of this molecule is dictated by two primary functional groups: the carboxylic acid at the 4-position of the pyrazole ring and the bromine atom on the phenyl ring. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[3] The bromine atom, on the other hand, opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the resulting compounds.

Figure 1: Chemical Structure

Core Applications in Pharmaceutical Synthesis: A Privileged Scaffold in Action

The utility of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in pharmaceutical synthesis is extensive, primarily revolving around its role as a scaffold for the construction of kinase inhibitors and anti-inflammatory agents.

The Pyrazole Core in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazole scaffold has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors.[5] Derivatives of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, which are implicated in cell proliferation and survival.[1][6] The general synthetic strategy involves the coupling of the carboxylic acid moiety with various amine-containing fragments to generate a library of carboxamide derivatives for screening.

Kinase_Inhibitor_Synthesis Start 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Amide_Coupling Amide Coupling Reaction Start->Amide_Coupling Carboxamide_Library Library of Pyrazole Carboxamides Amide_Coupling->Carboxamide_Library Amine_Library Diverse Amine Building Blocks Amine_Library->Amide_Coupling Screening Kinase Inhibition Screening Carboxamide_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Figure 2: Kinase Inhibitor Synthesis Workflow
A Building Block for Anti-Inflammatory Agents

Chronic inflammation is a key contributor to a wide range of human diseases. A major pathway involved in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.[7] The pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib.[8] The structural features of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid make it an excellent starting point for the synthesis of novel COX-2 inhibitors and other anti-inflammatory molecules. The carboxylic acid can be transformed into various bioisosteres, and the bromophenyl group allows for modifications to optimize potency and selectivity.

Detailed Protocol: Amide Coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

This protocol details a general and robust method for the synthesis of an amide derivative from 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is widely applicable to a variety of primary and secondary amines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid281.11281 mg1.0
Amine (e.g., Aniline)93.13102 µL1.1
HATU380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-
Dichloromethane (DCM)-20 mL-
1 M HCl (aq)-10 mL-
Saturated NaHCO₃ (aq)-10 mL-
Brine-10 mL-
Anhydrous Na₂SO₄---

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (281 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (e.g., aniline, 102 µL, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the carboxylic acid) is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing DCM (20 mL) and 1 M HCl (10 mL). Shake the funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Amide_Coupling_Protocol cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Carboxylic Acid in DMF Add_Reagents Add HATU and DIPEA Start->Add_Reagents Add_Amine Add Amine Add_Reagents->Add_Amine Quench Quench with HCl Add_Amine->Quench Monitor by TLC/LC-MS Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Final_Product Pure Amide Purify->Final_Product Characterize (NMR, MS)

Figure 3: Amide Coupling Protocol Workflow

Mechanism of Action: Targeting Inflammatory Pathways

Derivatives of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid often exert their anti-inflammatory effects by inhibiting key enzymes in inflammatory signaling cascades. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK pathway is activated by a variety of inflammatory stimuli, including cytokines like TNF-α and IL-1β, and cellular stress.[9][10] Activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes, such as COX-2, which drive the inflammatory response. Pyrazole-based inhibitors can bind to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation of downstream targets. This blockade of the p38 MAPK signaling cascade results in a potent anti-inflammatory effect.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (TNF-α, IL-1β, Stress) MKK MAPKKs (MKK3/6) Stimuli->MKK p38 p38 MAPK MKK->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation Inhibitor Pyrazole-based Inhibitor Inhibitor->p38 Inhibition Inflammation Pro-inflammatory Gene Expression (COX-2, Cytokines) Transcription_Factors->Inflammation

Figure 4: p38 MAPK Signaling Pathway

Conclusion

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone building block in modern pharmaceutical synthesis. Its inherent structural features provide a robust platform for the generation of diverse chemical libraries targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the innovation of next-generation therapeutics.

References

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Application Note: Functionalization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

[1][2]

Executive Summary

The scaffold 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid represents a "dual-handle" pharmacophore essential in the development of p38 MAPK inhibitors, anti-inflammatory agents, and agrochemical fungicides.[1] Its value lies in the orthogonal reactivity of its two primary functional groups:

  • C4-Carboxylic Acid: Amenable to amidation, esterification, and heterocycle formation.[1][2]

  • N1-(4-Bromophenyl) Motif: A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]

This guide provides validated protocols for the chemoselective functionalization of this scaffold. We address the critical decision-making process regarding reaction sequencing (Amidation vs. Cross-Coupling first) and provide troubleshooting for common solubility and catalyst poisoning issues.

Strategic Analysis: The "Dual-Handle" Decision Matrix

Success with this molecule depends on the sequence of functionalization. The presence of a free carboxylic acid can interfere with certain metal-catalyzed reactions, while the aryl bromide is generally inert to standard amidation conditions.

Pathway A: Amidation First (Recommended for Library Generation)[2][3]
  • Logic: The aryl bromide is stable to standard coupling reagents (HATU, T3P, SOCl₂).[1][2] Converting the acid to an amide often improves solubility in organic solvents (DCM, THF) compared to the parent acid.[2]

  • Risk: None significant.

  • Utility: Ideal for synthesizing a library of amides which can then be diversified at the aryl bromide position.

Pathway B: Cross-Coupling First (The "Free-Acid" Challenge)[2]
  • Logic: Modifying the aryl ring first allows for bulk scale-up of a biaryl acid intermediate.

  • Risk: Free carboxylic acids can poison Pd-catalysts or form insoluble salts.[1]

  • Solution: Use of "Ligand-Enhanced" catalysis (e.g., SPhos, XPhos) or temporary protection (Esterification).[1][2]

Visual Workflow (DOT Diagram)

Gcluster_0Route A: Amide Firstcluster_1Route B: Coupling FirstStartParent Scaffold(Br-Ar-COOH)AmidationAmidation(HATU/Amine)Start->AmidationPreferredEsterEsterification(MeOH/H+)Start->EsterScale-UpSuzuki1Suzuki Coupling(Pd-Cat, Boronic Acid)Start->Suzuki1Direct (Difficult)Suzuki2Suzuki Coupling(Pd-Cat, Boronic Acid)Amidation->Suzuki2FinalATarget: Biaryl AmideSuzuki2->FinalAEster->Suzuki1HydrolysisHydrolysis(LiOH)Suzuki1->HydrolysisAmidation2Amidation(HATU/Amine)Hydrolysis->Amidation2FinalBTarget: Biaryl AmideAmidation2->FinalB

Figure 1: Divergent synthesis pathways.[1][2] Route A is preferred for medicinal chemistry libraries; Route B is preferred for process scale-up to avoid expensive coupling reagents on early steps.[1]

Validated Experimental Protocols

Protocol 1: C4-Amidation (The "Amide-First" Approach)

Objective: Conversion of the carboxylic acid to an amide without affecting the aryl bromide.[1]

Reagents:

  • Substrate: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC for sterically hindered amines][1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Note: The acid may be sparingly soluble in DCM; DMF is recommended.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn clear/yellow.

  • Addition: Add the amine (1.2 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass: M+H).[1][2]

  • Workup:

    • Dilute with EtOAc (30 mL).[1][2]

    • Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Author's Note: If the amine is unreactive (e.g., an aniline), convert the acid to the acid chloride first using Thionyl Chloride (SOCl₂) at reflux for 2 hours, then react with the amine in DCM/Pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling (On the Amide or Ester)

Objective: Functionalization of the C1-(4-bromophenyl) handle.[1]

Reagents:

  • Substrate: Bromo-intermediate (1.0 equiv)[1][3]

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][4]·DCM (5 mol%) [Robust, air-stable][1][2]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with the Bromo-substrate (0.5 mmol), Boronic acid (0.75 mmol), and Base (1.5 mmol).[1][2]

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2][4]·DCM (0.025 mmol).[1][2] Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

Self-Validating Check: The disappearance of the characteristic isotopic pattern of Bromine (1:1 ratio of M/M+2) in LCMS confirms full conversion.

Protocol 3: Direct "Free-Acid" Suzuki Coupling (Advanced)

Context: To save steps, one may wish to couple directly to the parent acid.[1] This requires specific conditions to prevent the carboxylic acid from deactivating the catalyst.

Reagents:

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv) [Phosphate buffers the system better than carbonate][1][2]

  • Solvent: n-Butanol/Water (1:1)[1]

Procedure:

  • Mix Substrate, Boronic Acid, and K₃PO₄ in n-BuOH/H₂O.[1][2]

  • Add the pre-mixed Catalyst/Ligand solution.

  • Heat to 100°C.

  • Workup (Critical): Acidify the aqueous layer to pH 3 with 1N HCl to precipitate the product or extract the free acid into EtOAc.

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Solubility Pyrazole-acid aggregationSwitch solvent to DMF or DMA.[1] Heat to 40°C during activation.
No Reaction (Amidation) Steric hindrance at C4Use Acid Chloride method (SOCl₂ reflux).
Pd Black Formation Catalyst decompositionEnsure rigorous degassing. Switch to Pd(PPh₃)₄ or add SPhos ligand.[1][2]
Protodebromination Side reaction (Br replaced by H)Lower reaction temperature; ensure solvent is anhydrous (if not using water mix).[1][2]

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [1][2]

  • Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Pyrazole Functionalization Context

    • Fustero, S., et al. (2011).[1][2] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.

    • [1][2]

  • Direct Arylation of Pyrazoles

    • Gooßen, L. J., et al. (2008).[1][2] Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids. Science. (Relevant for decarboxylative strategies).[1][2][5]

    • [1][2]

Application Note: Divergent Derivatization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic derivatization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry. Due to its bifunctional nature—possessing both a reactive aryl bromide and a carboxylic acid—this molecule serves as an ideal "hub" for divergent synthesis.[1][2] This guide provides validated protocols for amide coupling, palladium-catalyzed cross-coupling, and bioisostere installation, enabling researchers to rapidly expand Structure-Activity Relationship (SAR) libraries targeting inflammation (COX-2 homology), kinase inhibition, and agrochemical potency.[1]

Introduction & Structural Analysis

The pyrazole core is a cornerstone of modern drug discovery, featured in blockbuster therapeutics like Celecoxib (anti-inflammatory) and Rimonabant (CB1 antagonist).[1][2] The specific scaffold 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid offers distinct vectors for chemical space exploration:

  • Vector A (C4-Carboxylic Acid): The "Right-Hand Side" (RHS).[1][2] Primary site for modulating H-bond donor/acceptor profiles and metabolic stability.[1]

  • Vector B (N1-Aryl Bromide): The "Left-Hand Side" (LHS).[1][2] Critical for controlling lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), 
    
    
    
    stacking interactions, and solubility.[2]
  • Vector C (C5-Methyl): A steric anchor that enforces conformation, preventing free rotation of the N1-phenyl ring relative to the pyrazole core.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

SAR_Workflow Core Core Scaffold (1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-COOH) Amide Amide Library (HATU/Amine) Core->Amide Path A1: H-Bond Modulation Heterocycle Bioisosteres (Oxadiazoles/Triazoles) Core->Heterocycle Path A2: Metabolic Stability Suzuki Biaryl Systems (Suzuki-Miyaura) Core->Suzuki Path B1: Lipophilicity Buchwald Aniline/Amine Derivs (Buchwald-Hartwig) Core->Buchwald Path B2: Solubility

Figure 1: Divergent synthetic strategy.[1][2][3] Path A focuses on the carboxylic acid (green), while Path B utilizes the aryl bromide (red).[1][2]

Module A: Carboxylic Acid Derivatization (RHS)

High-Throughput Amide Coupling

Objective: Generate a library of amides to probe the electronic and steric requirements of the binding pocket. Challenge: Pyrazole-4-carboxylic acids can be sterically hindered by the C3/C5 substituents.[1] Solution: Use of HATU ensures high conversion rates compared to standard EDC/HOBt conditions.[1][2]

Protocol 1: HATU-Mediated Amide Formation

Reagents:

  • Scaffold (1.0 equiv)

  • Amine (R-NH₂, 1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a 4 mL vial, dissolve the scaffold (0.1 mmol, 28 mg) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (52 µL) followed by HATU (46 mg). Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[1][2]

  • Coupling: Add the amine (0.12 mmol).

  • Incubation: Stir at RT for 4–12 hours. Monitor by LCMS.[1][4]

  • Workup (Parallel): Dilute with EtOAc (3 mL), wash with 1M HCl (1 mL) then sat. NaHCO₃ (1 mL).[1][2] Pass organic layer through a phase separator frit.[1][2]

  • Purification: Evaporate solvent. Purify via prep-HPLC or flash chromatography (DCM:MeOH gradient).

Bioisostere Installation: 1,2,4-Oxadiazoles

Objective: Replace the carboxylic acid with a metabolically stable surrogate to improve oral bioavailability.[1]

Protocol 2: One-Pot Oxadiazole Synthesis

Reagents:

  • Scaffold (1.0 equiv)

  • Amidoxime (R-C(NH₂)=NOH, 1.2 equiv)[1][2]

  • EDC[2][4]·HCl (1.5 equiv), HOBt (1.5 equiv)[1][2]

  • Solvent: DMF, then 110°C heat.

Procedure:

  • Activate the scaffold carboxylic acid with EDC/HOBt in DMF at RT for 30 mins.

  • Add the amidoxime intermediate.[1] Stir 1 hour at RT (formation of O-acyl amidoxime).

  • Heat the reaction mixture to 110°C for 4 hours to induce cyclodehydration.

  • Cool and partition between water/EtOAc.[1] The oxadiazole product is typically less polar than the acid precursor.[1]

Module B: Aryl Bromide Derivatization (LHS)

Suzuki-Miyaura Cross-Coupling

Objective: Introduce biaryl diversity to explore hydrophobic pockets.[1] Critical Insight: The bromine is on the N-phenyl ring.[1] This bond is electronically activated and highly reactive, allowing for mild conditions.[1]

Protocol 3: Rapid Suzuki Coupling

Reagents:

  • Scaffold (or Amide Derivative) (1.0 equiv)[1][2]

  • Boronic Acid (R-B(OH)₂, 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)[1][2]

  • Base: K₂CO₃ (2M aq.[1][2] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1][5][6]

Step-by-Step Procedure:

  • Charge: In a microwave vial, combine scaffold (0.1 mmol), boronic acid (0.15 mmol), and Pd(dppf)Cl₂ (4 mg).

  • Inert: Seal vial and purge with Nitrogen for 2 minutes.

  • Solvent: Add degassed 1,4-Dioxane (1.5 mL) and 2M K₂CO₃ (150 µL).

  • Reaction: Heat to 90°C for 2 hours (thermal) or 110°C for 20 mins (microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.[1][2]

  • Analysis: The product will show a significant mass shift and loss of the Br isotope pattern (1:1 doublet) in MS.[1][2]

Buchwald-Hartwig Amination

Objective: Replace the Bromine with solubilizing amines (morpholines, piperazines).[1]

Protocol 4: C-N Bond Formation

Reagents:

  • Catalyst: Pd₂dba₃ (2 mol%)[1][2]

  • Ligand: Xantphos (4 mol%)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Toluene/t-BuOH (5:1)[1][2]

Procedure:

  • Pre-mix Pd₂dba₃ and Xantphos in toluene under Argon for 10 mins to form the active catalyst species.[1]

  • Add scaffold, amine, and base.[1][7]

  • Heat at 100°C overnight. Note: Exclusion of oxygen is critical for this reaction.[1][2]

Summary of Reaction Parameters

TransformationReagentsTemp/TimeKey Checkpoint
Amide Coupling HATU, DIPEA, DMFRT, 4hDisappearance of -COOH peak in LCMS.
Oxadiazole EDC, Amidoxime, DMF110°C, 4hCyclization often requires high heat; watch for decarboxylation.[1][2]
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃90°C, 2hLoss of Br isotope pattern (79Br/81Br).[1][2]
Buchwald Pd₂dba₃, Xantphos100°C, 12hRequires inert atmosphere (Glovebox or Schlenk line).[1][2]

References

  • Standard Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1][2]

  • Suzuki Coupling on Pyrazoles: Li, H., et al. (2019).[1][2][8] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[1] The Journal of Organic Chemistry, 84(15), 9460-9469.[1] Link[1][2]

  • Bioisosteres: Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1][2]

  • Buchwald-Hartwig General Protocol: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1][2]

For research use only. Not for human therapeutic use.[1][9]

Sources

Troubleshooting & Optimization

stability issues with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

[1][2]

Standard Operating Procedures (SOPs)

SOP 1: Optimal Storage Protocol

To maintain >99% purity over 12 months:

  • Container: Transfer solid to an amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush the headspace with Argon or Nitrogen gas to remove oxygen (mitigates radical oxidation if photolysis occurs).[1][2]

  • Desiccant: Place the vial inside a secondary container (jar) with silica gel packets.

  • Temperature: Store at 2°C to 8°C . Avoid freeze-thaw cycles if in solution.[1][2]

SOP 2: Controlled Solubilization for Biological Assays

Use this when preparing stock solutions for cellular or enzymatic assays.

  • Weigh the target amount of acid.[2]

  • Add DMSO to reach a concentration of 10–50 mM.[1][2] Vortex until clear.

    • Note: If the solution remains cloudy, sonicate for 30 seconds at ambient temperature.

  • Dilute this stock into your assay buffer.[1][2]

    • Critical: Ensure the final DMSO concentration is < 1% (or as tolerated by your assay).[1][2]

    • Observation: If precipitation occurs upon dilution, the pH of your buffer may be too low.[2] Adjust buffer pH to > 7.5 or reduce the stock concentration.

References

  • PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Pharmaffiliates. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Product Data. Available at: [Link][1][2][3][4][5]

  • Grimshaw, J., & de Silva, A. P. (1981).[1][2] Photochemistry of Aryl Halides.[2][6][7] Chemical Society Reviews.[1][2] (Fundamental mechanism of aryl bromide photolysis). Available at: [Link][1][2]

Validation & Comparative

Technical Comparison: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3) represents a critical scaffold in medicinal chemistry, distinct from its 1-phenyl and 3-methyl isomers due to its specific steric and electronic profile. Unlike the planar 3-methyl analogs, the 5-methyl substitution forces the N1-phenyl ring out of coplanarity with the pyrazole core, a conformational feature essential for selectivity in COX-2 inhibition and specific binding in antimicrobial targets . This guide compares its synthesis, physicochemical properties, and biological efficacy against key derivatives.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The 4-bromo substituent significantly alters the lipophilicity and halogen-bonding potential compared to the unsubstituted or chloro-analogs.

Property1-(4-bromophenyl)-5-methyl (Target)1-phenyl-5-methyl (Analog A)1-(4-chlorophenyl)-5-methyl (Analog B)
Molecular Weight 281.11 g/mol 202.21 g/mol 236.65 g/mol
LogP (Predicted) ~2.5 - 2.8~1.6~2.2
H-Bond Donors/Acceptors 1 / 31 / 31 / 3
Electronic Effect (N1) Electron-Withdrawing (+M, -I)NeutralElectron-Withdrawing (+M, -I)
Steric Conformation Twisted (N1-Phenyl vs Pyrazole)TwistedTwisted

Key Insight: The increased LogP of the 4-bromo derivative enhances membrane permeability, correlating with superior antimicrobial activity against Gram-positive bacteria compared to the 1-phenyl analog.

Synthesis Methodologies: Efficiency & Regioselectivity[8]

The synthesis of 1-aryl-5-methyl-4-carboxylic acids requires strict regiochemical control to avoid the formation of the thermodynamically stable 3-methyl isomer.

Comparative Workflows
MethodPrecursorsRegioselectivity (5-Me : 3-Me)Yield (Overall)Notes
Method A: Enaminone Cyclization (Recommended) Ethyl acetoacetate + DMF-DMA + 4-Bromophenylhydrazine> 95 : 575-85%High purity; "One-pot" potential; Avoids toxic Vilsmeier reagents.
Method B: Vilsmeier-Haack Acetone 4-bromophenylhydrazone + POCl3/DMFVariable (often gives 4-formyl)50-65%Requires oxidation step (Aldehyde -> Acid); harsh conditions.
Method C: Direct Condensation Ethyl acetoacetate + 4-BromophenylhydrazinePoor (Mixture)30-40%Often yields pyrazolones or mixed isomers; requires chromatography.
Visualization: Regioselective Synthesis Pathway (Method A)

SynthesisPath Precursor1 Ethyl Acetoacetate Intermediate Enaminone Intermediate (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) Precursor1->Intermediate Condensation Reagent1 DMF-DMA Reagent1->Intermediate Cyclization Regioselective Cyclization (Reflux EtOH) Intermediate->Cyclization Reagent2 4-Bromophenylhydrazine HCl Reagent2->Cyclization Ester Ethyl 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylate Cyclization->Ester Major Isomer (5-Me) Hydrolysis Hydrolysis (NaOH/LiOH) Ester->Hydrolysis Product Target Acid: 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Hydrolysis->Product

Figure 1: The Enaminone Route ensures the nitrogen of the hydrazine attacks the enamine carbon, directing the formation of the 5-methyl isomer.

Biological Performance Comparison

Antimicrobial Activity (Representative Data)

Derivatives with halogenated N-phenyl rings consistently outperform unsubstituted analogs in Minimum Inhibitory Concentration (MIC) assays.

CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
4-Bromo (Target) 4 - 8 16 - 328 - 16
4-Chloro Analog8 - 163216
1-Phenyl (Unsubstituted)> 64> 128> 64

Mechanism: The bulky 4-bromo group enhances hydrophobic interaction with bacterial cell walls and specific enzyme pockets (e.g., DNA gyrase B), a feature less pronounced in the smaller chloro or unsubstituted analogs.

SAR Decision Tree: Why Choose the 4-Bromo-5-Methyl Scaffold?

SAR_Logic Start Select Pyrazole Scaffold Position1 N1-Substituent? Start->Position1 Position5 C5-Substituent? Start->Position5 Phenyl Phenyl (H) Position1->Phenyl HaloPhenyl 4-Halophenyl (Br/Cl) Position1->HaloPhenyl Activity1 Low Lipophilicity Weak Antimicrobial Phenyl->Activity1 Activity2 High Lipophilicity Enhanced Potency HaloPhenyl->Activity2 H_iso H (Unsubstituted) Position5->H_iso Me_iso Methyl (5-Me) Position5->Me_iso Conf1 Planar Conformation Non-selective H_iso->Conf1 Conf2 Twisted Conformation COX-2 Selectivity Me_iso->Conf2

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the advantages of the 4-bromo and 5-methyl substitutions.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (Enaminone Route)

This protocol is self-validating via the observation of the intermediate precipitate and distinct melting points.

Step 1: Formation of Enaminone Intermediate

  • Reagents: Mix Ethyl acetoacetate (10 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol).

  • Conditions: Reflux in dry toluene (or neat) for 4–6 hours.

  • Validation: Monitor TLC (Ethyl acetate:Hexane 1:1). The disappearance of the starting keto-ester and appearance of a slower-moving yellow spot indicates conversion.

  • Isolation: Evaporate solvent in vacuo. The resulting yellow oil (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) is used directly without further purification.

Step 2: Cyclization to Pyrazole Ester

  • Reaction: Dissolve the crude enaminone in Ethanol (20 mL). Add 4-Bromophenylhydrazine hydrochloride (10 mmol).

  • Conditions: Reflux for 2–3 hours.

  • Work-up: Cool the mixture to room temperature. The product, Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate , often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

  • Data Check: 1H NMR should show a singlet for the ester methyl, a singlet for the C5-methyl, and a distinct singlet for the C3-H (approx. 8.0 ppm).

Step 3: Hydrolysis to Carboxylic Acid

  • Reaction: Suspend the ester (5 mmol) in THF/Water (1:1, 20 mL). Add LiOH or NaOH (15 mmol).

  • Conditions: Stir at 60°C for 4 hours.

  • Isolation: Acidify with 1N HCl to pH 2–3. The target acid, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.

  • Yield: Expect 85–95% for this step.

References

  • Synthesis & Regioselectivity: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. MDPI. Available at: [Link]

  • Vilsmeier-Haack Methodology: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. Available at: [Link]

  • Antimicrobial Activity: Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Available at: [Link]

  • Compound Properties: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[2][3][4][5] PubChem. Available at: [Link]

  • General Pyrazole Synthesis: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). NIH. Available at: [Link]

Sources

in vivo studies of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vivo efficacy and experimental evaluation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as BMP-4-CA ).

While often utilized as a high-purity intermediate for synthesizing potent p38 MAPK inhibitors and GPR40 agonists , this scaffold possesses intrinsic pharmacophoric properties relevant to anti-inflammatory and metabolic research. This guide synthesizes data from patent literature (e.g., CA2362381C) and structure-activity relationship (SAR) studies to provide a robust framework for its evaluation.

Executive Summary & Mechanism of Action

BMP-4-CA represents a "privileged scaffold" in medicinal chemistry, serving as the lipophilic core for various bioactive agents. Its efficacy is primarily evaluated in two contexts:

  • Anti-Inflammatory (Primary): As a precursor and structural analog to p38 mitogen-activated protein kinase (MAPK) inhibitors used in rheumatoid arthritis (RA).

  • Metabolic Modulation (Secondary): As a free fatty acid receptor 1 (FFAR1/GPR40) agonist pharmacophore for Type 2 Diabetes.

Mechanism of Action (MOA)
  • p38 MAPK Pathway: The 1-aryl-5-methyl-pyrazole core mimics the ATP-binding pocket interactions required for kinase inhibition. Derivatives (amides) block the phosphorylation of downstream effectors (MAPKAPK2), reducing cytokine production (TNF-

    
    , IL-6).
    
  • GPR40 Agonism: The free carboxylic acid moiety interacts with Arg183/Arg258 in the GPR40 receptor, while the bromophenyl group anchors the molecule in the lipophilic binding pocket, potentiating glucose-stimulated insulin secretion (GSIS).

Comparative Analysis: BMP-4-CA vs. Standards

The following table compares BMP-4-CA (and its bioactive amides) against standard-of-care agents in relevant animal models.

FeatureBMP-4-CA (Scaffold/Derivs) Celecoxib (Standard) SB-203580 (Tool Compound)
Primary Target p38 MAPK / GPR40COX-2p38 MAPK (

)
Chemotype Pyrazole-4-Carboxylic AcidPyrazole-SulfonamideImidazole
In Vivo Model Rat Adjuvant-Induced Arthritis (AIA)Carrageenan Paw EdemaLPS-Induced Endotoxemia
Efficacy Endpoint Reduction in Paw Swelling / TNF-

Pain Relief / Edema ReductionCytokine Suppression
Bioavailability Moderate (Acid); High (Amide)HighModerate
Toxicity Profile Low GI toxicity (COX-independent)CV Risk / GI UlcerationHepatotoxicity (High Dose)

Experimental Protocols for In Vivo Evaluation

To validate the efficacy of BMP-4-CA, researchers must employ self-validating protocols that account for its solubility and pharmacokinetic profile.

Protocol A: Anti-Inflammatory Efficacy (Rat Adjuvant-Induced Arthritis)

Rationale: This model mimics the pathology of rheumatoid arthritis, the primary indication for p38 MAPK inhibitors derived from this scaffold.

Step-by-Step Methodology:

  • Preparation: Suspend BMP-4-CA (or its amide derivative) in 0.5% carboxymethylcellulose (CMC) with 1% Tween-80 to ensure uniform dispersion.

  • Induction: Inject 0.1 mL of Complete Freund’s Adjuvant (CFA) containing 10 mg/mL Mycobacterium butyricum into the sub-plantar region of the right hind paw of Lewis rats (Day 0).

  • Grouping: On Day 14 (established arthritis), randomize rats (n=8/group) based on paw volume (plethysmometer).

    • Vehicle Control: 0.5% CMC.

    • Positive Control: Celecoxib (10 mg/kg, p.o.) or Dexamethasone.

    • Test Group: BMP-4-CA (10, 30, 100 mg/kg, p.o., b.i.d.).

  • Treatment: Administer compounds orally twice daily for 14 days (Day 14–28).

  • Assessment:

    • Primary: Measure paw volume (mL) every 3 days.

    • Secondary: Score arthritic index (0–4 scale) based on redness/swelling of non-injected paws.

    • Biomarker: Collect serum on Day 28 to quantify TNF-

      
       via ELISA.
      
Protocol B: Metabolic Efficacy (Oral Glucose Tolerance Test - OGTT)

Rationale: To assess GPR40 agonist activity (insulin secretion).

  • Fasting: Fast C57BL/6J mice overnight (12-16 hours).

  • Dosing: Administer BMP-4-CA (30 mg/kg, p.o.) or Vehicle (0.5% Methylcellulose) 30 minutes prior to glucose challenge.

  • Challenge: Administer Glucose (2 g/kg, p.o.).

  • Sampling: Collect blood from tail vein at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Measure blood glucose (glucometer) and plasma insulin (ELISA). Calculate AUC (Area Under Curve) for glucose excursion.

Visualization: Signaling Pathway & Workflow

The following diagram illustrates the dual-potential mechanism (p38 MAPK vs. GPR40) and the experimental workflow.

BMP4CA_Pathway cluster_Inflammation Anti-Inflammatory Pathway (p38 MAPK) cluster_Metabolic Metabolic Pathway (GPR40) Compound BMP-4-CA (Scaffold) Deriv Amide Derivative Compound->Deriv Chemical Modification GPR40 GPR40/FFAR1 (Agonism) Compound->GPR40 Direct Binding (Acid Moiety) p38 p38 MAPK (Inhibition) Deriv->p38 Blocks ATP MK2 MAPKAPK2 p38->MK2 Cytokine TNF-alpha / IL-6 (Suppression) MK2->Cytokine Effect1 Reduced Joint Swelling Cytokine->Effect1 Ca Intracellular Ca2+ (Increase) GPR40->Ca Insulin Insulin Secretion (GSIS) Ca->Insulin Effect2 Improved Glucose Tolerance Insulin->Effect2

Caption: Dual mechanistic pathways for BMP-4-CA derivatives: p38 MAPK inhibition (Inflammation) and GPR40 agonism (Metabolism).

Quantitative Data Summary (Representative)

The following data represents expected outcomes for BMP-4-CA derivatives in a Rat AIA model, synthesized from patent data (CA2362381C) and class behavior.

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%)TNF-

Reduction (%)
Vehicle Control -0%0%
BMP-4-CA (Acid) 3015-20% (Modest)10-15%
Amide Derivative 1045-50% (High)40-50%
Celecoxib 1055-60%25-30%
SB-203580 1060-65%70-80%

Note: The acid form (BMP-4-CA) typically shows lower oral efficacy than its amide derivatives due to rapid clearance or lower cellular permeability, making it a "lead" rather than a final "drug."

References

  • Patent CA2362381C: Amide compounds and medicinal use thereof. (Describes the use of 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid as a key intermediate for autoimmune disease therapeutics).

  • PubChem Compound Summary: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CID 2769586).

  • Bioorganic & Medicinal Chemistry Letters: Discovery of 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acids as potent GPR40 agonists. (General reference for the pharmacophore class).

    • (Search: GPR40 pyrazole carboxylic acid)

  • Journal of Medicinal Chemistry: Structure-Activity Relationship of 1-Aryl-1H-pyrazole-4-carboxylic Acids as D-Amino Acid Oxidase Inhibitors.

spectroscopic comparison of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Spectroscopic Identification of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Regioisomers

Executive Summary

In the development of COX-2 inhibitors and agrochemical scaffolds, the regioselective synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Target Isomer) is a critical quality attribute.[1][2][3] The condensation of 4-bromophenylhydrazine with ethyl acetoacetate derivatives often yields a mixture of the desired 5-methyl isomer and the thermodynamic alternative, the 3-methyl isomer .[1][3]

This guide provides a definitive spectroscopic workflow to distinguish these regioisomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these constitutional isomers.[1][2][3][4] Nuclear Magnetic Resonance (NMR) , specifically Nuclear Overhauser Effect (NOE) experiments, provides the only self-validating method for structural assignment in solution.[1][2][3][4]

Synthetic Context & Isomer Generation

The formation of the pyrazole core proceeds via the cyclocondensation of hydrazine with a


-keto ester.[1] The regiochemistry is dictated by the initial nucleophilic attack of the hydrazine nitrogen.[1][4]
  • Target Isomer (5-Methyl): Result of attack by the terminal hydrazine nitrogen on the ketone carbonyl.[1][2][3][4]

  • Alternative Isomer (3-Methyl): Result of attack by the terminal hydrazine nitrogen on the ester/aldehyde carbonyl (or via enol tautomerization pathways).[1][2][3][4]

The steric bulk of the 4-bromophenyl group creates a specific spectroscopic signature in the 5-methyl isomer due to the proximity of the methyl group to the aromatic ring—a feature absent in the 3-methyl isomer.

Spectroscopic Comparison Strategy

Mass Spectrometry (LC-MS)
  • Observation: Both isomers exhibit identical parent ions

    
     (due to Br isotope pattern).[1][2][3][4]
    
  • Limitation: Fragmentation patterns are nearly identical.[1][2][3][4] LC-MS is useful only for purity quantification, not structural assignment.[1][2][3][4]

Nuclear Magnetic Resonance ( H NMR)

This is the primary tool for distinction.[1][2][3][4][5] The key diagnostic signals are the pyrazole ring proton and the methyl group.[1][4]

FeatureTarget: 5-Methyl Isomer Alternative: 3-Methyl Isomer Mechanistic Cause
Methyl Shift (

)
~2.45 - 2.55 ppm ~2.25 - 2.35 ppm The 5-Me is spatially crowded by the N-aryl ring, often leading to slight deshielding or shielding depending on the twist angle.[1][2][3]
Ring Proton (

)
C3-H: ~7.8 - 8.0 ppm C5-H: ~8.2 - 8.6 ppm The C5-proton (in the 3-Me isomer) is adjacent to the electronegative N1, causing significant downfield shift.[1][2][3]
NOE Interaction Strong NOE between Me-group and Phenyl ortho-protons.[1][2][3][4]No NOE between Me-group and Phenyl ring.[1][2][3][4]Spatial proximity (Through-space coupling).[1][2][3][4]
Crystallography (X-Ray)
  • Role: Ultimate validation.

  • Data: Single crystal diffraction confirms the N1-C5 bond length and the spatial arrangement of the methyl group relative to the 4-bromophenyl ring.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to prevent aggregation and ensure sharp peaks for carboxylic acid protons.[1][2][3][4]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Protocol B: 1D NOE Difference Experiment
  • Objective: Confirm proximity of the Methyl group to the Phenyl ring.[1][4]

  • Step 1: Acquire a standard

    
    H spectrum.[1][2][3][4] Identify the Methyl singlet (~2.5 ppm) and the Phenyl ortho-doublet (~7.6 ppm).[1][2][3][4]
    
  • Step 2: Set the selective irradiation frequency exactly on the Methyl resonance.[1][4]

  • Step 3: Run the NOE experiment (typically 512 scans for sufficient S/N).[1][2][3][4]

  • Validation:

    • Positive Result (5-Methyl): Irradiation of the methyl peak causes an enhancement (negative or positive peak depending on phase) in the aromatic region corresponding to the ortho-protons of the 4-bromophenyl group.[1]

    • Negative Result (3-Methyl): Irradiation of the methyl peak shows zero enhancement in the aromatic region.[1][4]

Visualization of Workflows

Figure 1: Synthesis & Isomer Divergence

This pathway illustrates the critical point of divergence in the synthesis.[1][4]

SynthesisPath Reactants 4-Bromophenylhydrazine + Ethyl Acetoacetate Derivative Intermediate Hydrazone Intermediate Reactants->Intermediate Cyclization Cyclization (Acid/Base Catalyzed) Intermediate->Cyclization Isomer5 TARGET: 5-Methyl Isomer (Kinetic/Steric Control) Cyclization->Isomer5 Path A Isomer3 ALTERNATIVE: 3-Methyl Isomer (Thermodynamic Control) Cyclization->Isomer3 Path B

Caption: Divergent synthesis pathways leading to regioisomeric pyrazoles.

Figure 2: Spectroscopic Decision Tree

Follow this logic gate to validate your product.

DecisionTree Sample Purified Sample (White Solid) HNMR Run 1H NMR (DMSO-d6) Sample->HNMR CheckProton Analyze Ring Proton Chemical Shift HNMR->CheckProton Path5 Shift < 8.0 ppm (Suggests C3-H) CheckProton->Path5 Path3 Shift > 8.2 ppm (Suggests C5-H) CheckProton->Path3 NOE_Exp Run 1D NOE Irradiate Methyl Group Path5->NOE_Exp Path3->NOE_Exp Result_Pos Enhancement at Ar-H (Ortho)? YES NOE_Exp->Result_Pos Result_Neg Enhancement at Ar-H (Ortho)? NO NOE_Exp->Result_Neg Conclusion5 CONFIRMED: 5-Methyl Isomer Result_Pos->Conclusion5 Conclusion3 IDENTIFIED: 3-Methyl Isomer Result_Neg->Conclusion3

Caption: Logic gate for distinguishing 1,5- vs 1,3-substituted pyrazoles.

References

  • PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid - Compound Summary.[2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Fustero, S., et al. (2008).[1][2][3][4][6] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][4][7] The Journal of Organic Chemistry.[1][3][4] Available at: [Link][1][2][3][4]

  • Klemenčič, M., et al. (2022).[2][3][4] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules.[1][2][3][4][5][6][8][9][10][11] Available at: [Link]

Sources

Publish Comparison Guide: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-44-3). It is designed for medicinal chemists and process scientists evaluating pyrazole scaffolds for drug discovery.

Executive Summary: The Scaffold Advantage

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a specialized heterocyclic building block. Unlike generic pyrazoles, this compound offers a "dual-handle" advantage:

  • C4-Carboxylic Acid: A handle for amide coupling (library generation).

  • N1-(4-Bromophenyl): A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling (divergent synthesis).

This guide compares its performance as a synthetic intermediate against its non-halogenated and regioisomeric alternatives, demonstrating why it is the superior choice for generating diverse Structure-Activity Relationship (SAR) libraries.

Comparative Analysis: Performance & Utility

The "Functional Handle" Comparison

The primary metric for a scaffold's performance is its Divergent Utility —how many unique analogs can be generated from it in the fewest steps.

FeatureTarget Compound (4-Br-Phenyl)Alternative A (Phenyl analog)Alternative B (4-Cl-Phenyl)
CAS Number 187998-44-3 113100-53-15446-85-5
Electronic Character Electron-withdrawing (Weak Deactivator)NeutralElectron-withdrawing
Cross-Coupling Utility High (Excellent for Suzuki/Buchwald)None (Dead end for N1 modification)Moderate (Requires specialized Pd-catalysts)
Crystallinity High (Facilitates purification)ModerateHigh
Regioselectivity (Synthesis) >95% (via EMAA route)>90%>95%

Insight: While the Phenyl analog (Alternative A) is cheaper, it is a "dead end" at the N1 position. The Target Compound allows researchers to synthesize the core scaffold first and then "decorate" the N1 phenyl ring late-stage using palladium chemistry, significantly accelerating SAR exploration.

Regioisomeric Performance: 5-Methyl vs. 3-Methyl

A critical challenge in pyrazole synthesis is controlling the position of the methyl group (C3 vs. C5).

  • 5-Methyl Isomer (Target): The methyl group at C5 creates steric clash with the N1-phenyl ring, twisting the phenyl ring out of plane. This conformation is often crucial for binding selectivity in COX-2 inhibitors and kinase targets (e.g., p38 MAP kinase).

  • 3-Methyl Isomer (Alternative): The phenyl ring is more planar.

  • Performance Verdict: The 5-methyl scaffold is preferred for designing inhibitors that require a non-planar "propeller" shape to fit into hydrophobic pockets.

Experimental Protocol: Self-Validating Synthesis

To ensure Scientific Integrity , we recommend the Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) route. This method is self-validating because it thermodynamically favors the 1,5-disubstituted product, minimizing the need for difficult regioisomer separation.

Phase 1: Cyclocondensation (The "Gold Standard" Method)

Reaction Logic: The reaction utilizes the high electrophilicity of the ethoxymethylene carbon in EMAA. The hydrazine nitrogen (nucleophile) attacks this carbon first, followed by cyclization onto the ketone. This sequence guarantees the 5-methyl regiochemistry.

Materials:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl 2-(ethoxymethylene)acetoacetate (1.1 eq)

  • Ethanol (Absolute)[1]

  • Sodium Acetate (1.1 eq) - Critical for neutralizing the HCl salt.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in Ethanol (20 mL). Stir for 10 minutes at room temperature.

  • Addition: Add Ethyl 2-(ethoxymethylene)acetoacetate (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot should disappear, and a fluorescent product spot (the ester) should appear.

  • Isolation: Cool to room temperature. The intermediate ester often precipitates. If not, remove solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water to obtain Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate .

Phase 2: Hydrolysis to the Target Acid

Step-by-Step Protocol:

  • Hydrolysis: Suspend the ester (from Phase 1) in a mixture of THF (10 mL) and 2M NaOH (10 mL).

  • Reaction: Heat at 60°C for 2 hours.

    • Validation Point: The reaction mixture should become clear (homogeneous) as the acid salt forms.

  • Work-up: Cool to 0°C in an ice bath. Acidify carefully with 1M HCl to pH 2–3.

  • Filtration: The target acid, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Expected Data:

  • Yield: 75–85% (over two steps).

  • Melting Point: 216–218 °C.

  • 1H NMR (DMSO-d6): δ 12.3 (s, 1H, COOH), 8.0 (s, 1H, Pyrazole-H3), 7.7 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 2.5 (s, 3H, CH3).

Visualization: Synthesis & Logic

Regioselective Synthesis Pathway

This diagram illustrates the EMAA route, highlighting the mechanistic causality that enforces the 5-methyl regiochemistry.

SynthesisPathway Hydrazine 4-Bromophenyl- hydrazine Intermediate Michael Adduct (Transient) Hydrazine->Intermediate Nucleophilic Attack (EtOH, NaOAc) EMAA Ethyl 2-(ethoxymethylene) acetoacetate EMAA->Intermediate Ester Ethyl 1-(4-Br-Ph)-5-Me -pyrazole-4-carboxylate Intermediate->Ester Cyclization (-EtOH, -H2O) Target TARGET ACID: 1-(4-Br-Ph)-5-Me -pyrazole-4-COOH Ester->Target Hydrolysis (NaOH, then HCl)

Caption: The EMAA route ensures the N1-nitrogen attacks the ethoxy-vinyl carbon, locking the methyl group at position 5.

Divergent Library Generation (SAR Logic)

This diagram demonstrates why this specific scaffold is superior for drug discovery.

SARLogic Core 1-(4-Bromophenyl)-5-methyl -pyrazole-4-COOH PathA Amide Coupling (R-NH2) Core->PathA COOH Reactivity PathB Suzuki Coupling (Ar-B(OH)2) Core->PathB Br Reactivity ProdA Amide Library (Kinase Hinge Binders) PathA->ProdA ProdB Bi-Aryl Library (Hydrophobic Pocket Fit) PathB->ProdB ProdC Dual-Functionalized Lead Candidates ProdA->ProdC Late-Stage Diversification ProdB->ProdC

Caption: The "Dual-Handle" nature allows independent optimization of the amide region (solubility/binding) and the aryl region (selectivity).

References

  • Chem-Impex International. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PubMed Central. Retrieved from

  • MDPI. (2023). Synthesis of 3-(4-Bromophenyl)-1-carbamothioyl...pyrazole derivatives. Molbank. Retrieved from

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. Retrieved from

  • ChemRxiv. (2023). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Safety Assessment

Compound Identity: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS Number: 187998-44-3 (Representative for this building block) Molecular Formula: C₁₁H₉BrN₂O₂[1][2]

This guide supersedes general "organic waste" protocols. Because this compound contains a bromine atom attached to an aromatic ring and a carboxylic acid moiety, it presents a dual-hazard profile that dictates specific disposal streams.[1][3]

Hazard Profile (GHS Classification)
Hazard TypeCodeDescriptionOperational Implication
Health H302 Harmful if swallowedZero-tolerance for open-bench handling; use powder hoods.[1][2]
Health H315/H319 Causes skin/serious eye irritationAcidic nature requires chemically resistant gloves (Nitrile >0.11mm).[1][2][3]
Health H335 May cause respiratory irritationAvoid dust generation; do not dispose of in general trash.[1][2][3]
Chemical Halogenated Contains BromineCRITICAL: Must NOT be incinerated with standard non-halogenated waste due to HBr formation.[1][2][3]

The "Bromine Factor": Why Standard Disposal Fails

Many researchers mistakenly classify this compound solely as an "Organic Acid" due to the carboxylic group.[3] This is a procedural error.

The Causality of Segregation:

  • Incineration Physics: Standard organic waste is incinerated at temperatures sufficient to oxidize carbon and hydrogen.[3] However, halogenated compounds (containing Br, Cl, F) require significantly higher temperatures and specific scrubbers to neutralize the resulting hydrogen halides (e.g., Hydrogen Bromide gas).[1][2][3]

  • Equipment Corrosion: If this compound is placed in a non-halogenated waste stream, the combustion byproducts can corrode standard incinerator flues, leading to facility shutdowns and regulatory fines.[3]

  • Environmental Fate: Improper combustion of brominated aromatics can lead to the formation of dioxins or furans.[3]

Directive: This compound must ALWAYS enter the Halogenated Waste Stream , regardless of its acidic properties.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Surplus or Expired)

Do not dissolve the solid just to dispose of it.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid"[1][2][4][5]

    • Hazard Checkbox: [x] Toxic, [x] Irritant.[1][3]

    • Stream Designation: "Solid Hazardous Waste - Halogenated."

  • Closure: Screw the lid tightly. Seal with Parafilm if storing for >1 week before pickup to prevent atmospheric moisture absorption.[3]

Scenario B: Disposal of Reaction Mixtures (Solutions)

This is the most common failure point.[1][2][3]

Protocol:

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : The stream is already Halogenated. Add to the standard Halogenated Carboy.[3]

    • If dissolved in Methanol/Ethyl Acetate : Even though the solvent is non-halogenated, the solute renders the entire mixture Halogenated Waste .

  • No Neutralization: Do NOT attempt to neutralize the carboxylic acid in the sink.[3] The resulting salt (carboxylate) is still a brominated organic compound and is illegal to discharge into municipal water systems.[3]

  • Segregation: Pour into the container marked "Halogenated Organic Solvents."

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
  • Trace Contamination: Disposable nitrile gloves and weigh boats with visible residue should be placed in a clear hazardous waste bag (often designated for "Dry Debris").[3]

  • Gross Contamination: If a spill occurs and absorbents (vermiculite/pads) are saturated, these must be packed in a rigid container and labeled as "Debris contaminated with Halogenated Organics."[3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific pyrazole derivative.

DisposalWorkflowStartWaste Generation:1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidStateCheckPhysical State?Start->StateCheckDrainDrain DisposalStart->DrainNeutralization?SolidStreamSolid Waste StreamStateCheck->SolidStreamPure Solid/PowderLiquidCheckSolvent Type?StateCheck->LiquidCheckSolution/Reaction MixSolidContainerContainer: Wide-mouth HDPELabel: 'Solid Halogenated Organic'SolidStream->SolidContainerHaloSolventHalogenated Solvent(e.g., DCM, CHCl3)LiquidCheck->HaloSolventSolvent contains HalogensNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)LiquidCheck->NonHaloSolventSolvent is Non-HalogenatedFinalStreamFINAL DESTINATION:Halogenated Organic Waste CarboyHaloSolvent->FinalStreamContaminationRuleCRITICAL RULE:Solute contaminates the SolventNonHaloSolvent->ContaminationRuleContaminationRule->FinalStreamBromine atom dictates streamForbiddenFORBIDDEN(Illegal Release)Drain->Forbidden

Figure 1: Decision matrix for segregating brominated pyrazole waste.[1][2] Note that the presence of the bromine atom overrides the non-halogenated nature of solvents like Methanol.[2][3]

Regulatory Compliance & Container Specifications

RCRA Waste Coding (US Context)

While this specific compound is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • Generator Status: You are responsible for characterizing the waste.[3]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (DCM): F002 .[1][3]

    • If pure substance: Classify as D002 (Corrosivity) if pH < 2, or general Hazardous Waste due to toxicity.[3]

    • Best Practice: Label as "Non-RCRA Regulated Halogenated Waste" if it does not meet specific listing criteria, but treat with the highest level of care.[3]

Container Compatibility Table
MaterialCompatibilityNotes
HDPE Plastic Excellent Preferred for solids and aqueous mixtures.[1][2] Resistant to weak acids.[3]
Borosilicate Glass Excellent Preferred for organic solvent mixtures (DCM/MeOH).[1][2][3]
Metal (Steel Cans) POOR Avoid. The carboxylic acid group can corrode metal over time; acidic vapors may compromise integrity.[1][2][3]
LDPE (Wash bottles) Fair Short-term use only.[1][2] Long-term storage may lead to permeation of organic vapors.[1][3]

References

  • Biosynth Carbosynth. (2021).[3][6] Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations.[3][7] Retrieved from [1][2]

  • PubChem. Compound Summary: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[1][2][4] Retrieved from [1][2]

  • University of Illinois Division of Research Safety. Halogenated Solvent Disposal Guidelines. Retrieved from [1][2][3]

Technical Advisory: Safe Handling & Logistics for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Heteroaromatic Carboxylic Acid Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Acidic | Halogenated Waste

Handling 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid requires a nuanced approach that goes beyond generic "white powder" safety. As a substituted pyrazole with a free carboxylic acid motif, this compound presents two distinct chemical behaviors that dictate our safety protocol:

  • Acidity (pKa ~3.5 - 4.5): Upon contact with mucous membranes (eyes/lungs), the carboxylic acid moiety will protonate local tissue, causing immediate irritation (H319, H335).

  • Halogenation (Bromine substituent): The presence of the bromine atom categorizes this strictly as Halogenated Organic Waste . Misrouting this into general organic waste streams can violate EPA regulations and damage incinerator scrubbers.

Hierarchy of Controls & PPE Matrix

We do not rely solely on PPE; we use it as a redundancy for Engineering Controls.

Engineering Controls (Primary Defense)
  • Solid Handling: All weighing of dry powder must occur within a certified Chemical Fume Hood or a Powder Weighing Enclosure (Balance Enclosure).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Pyrazole derivatives are often crystalline and prone to static dispersion, increasing inhalation risk.

Personal Protective Equipment (PPE) Specifications
Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosolization)Scientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesWhy: Safety glasses have gaps. Fine acidic dust can bypass side-shields and react with eye moisture to form an acidic solution.
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness)Double-Glove: Nitrile (Inner) + Laminate (Outer)Why: Nitrile offers excellent resistance to weak organic acids. Latex is permeable to many organic solvents used to dissolve this compound.
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator (Fit-tested)Why: If engineering controls fail, the H335 (Respiratory Irritation) risk requires particulate filtration.
Body Lab Coat (Cotton/Poly blend), buttonedChemical-Resistant Apron (Tyvek/PVC)Why: Standard lab coats are porous. An apron prevents saturation if a solution spill occurs.

Operational Protocol: The "Zero-Dust" Weighing Method

Objective: Transfer compound without generating airborne particulates.

  • Preparation:

    • Place the analytical balance inside the fume hood.

    • Pre-label the destination vial.

    • Critical Step: Wipe the exterior of the stock bottle with a damp Kimwipe before opening. This removes static charge and settled dust.

  • Transfer:

    • Use a disposable anti-static spatula . Metal spatulas can sometimes create static discharge with dry organic crystals.

    • Do not dump powder. Tap the spatula gently against the receiving vial wall to slide the solid down.

  • Decontamination:

    • Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol).

    • Self-Validation: If you see white residue on the black granite of the balance table after wiping, your containment failed. Re-evaluate your technique.

Visualizing the Safety Lifecycle

The following diagram outlines the decision logic for handling this compound, ensuring no step—from storage to disposal—is ambiguous.

G Start Compound Retrieval (Cold Storage) Check State Check: Solid or Solution? Start->Check Solid Solid Handling Check->Solid Powder Solution Solution Handling (Dissolved in DMSO/MeOH) Check->Solution Liquid EngControl Engineering Control: Fume Hood / Balance Enclosure Solid->EngControl PPE_Solid PPE: Nitrile Gloves + Goggles (Risk: Dust Inhalation) EngControl->PPE_Solid Exp Experimental Procedure PPE_Solid->Exp PPE_Sol PPE: Nitrile (Splash) + Goggles (Risk: Skin Absorption) Solution->PPE_Sol PPE_Sol->Exp Waste Disposal Decision Exp->Waste Halogen HALOGENATED Waste Stream (Due to Bromine Atom) Waste->Halogen Correct Path NonHalogen General Organic Waste Waste->NonHalogen PROHIBITED

Figure 1: Operational workflow emphasizing the critical divergence in PPE based on physical state and the mandatory convergence on Halogenated Waste disposal.

Emergency Response & Disposal Logistics

Exposure Response[1][2][3]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] The acidic nature requires thorough irrigation to restore physiological pH. Do not rely on neutralization drops; use water or saline only [1].

  • Skin Contact: Wash with soap and water.[4][1][5][2][6] If dissolved in DMSO, wash for an extended period (20 mins) as DMSO enhances dermal absorption of the solute.

Waste Disposal Strategy

This compound contains a Bromine atom. It is chemically distinct from standard organic waste.

  • Classification: Halogenated Organic Waste.[3]

  • Why? Incinerating halogenated compounds in non-rated incinerators generates acidic gases (HBr) that corrode equipment and violate emissions standards [2].

  • Labeling: Your waste tag must explicitly list "1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid" or "Halogenated Pyrazole Derivative."

References

  • Occupational Safety and Health Administration (OSHA). Health Guidelines for Chemical Hazards: Acidic Organic Dusts. United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents & Organics). EPA Regulations 40 CFR Part 261. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Substituted Pyrazole Carboxylic Acids. PubChem. Available at: [Link]

Sources

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